molecular formula C19H20FN3O B2720829 N-(2-{1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)propanamide CAS No. 637322-50-0

N-(2-{1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)propanamide

Cat. No.: B2720829
CAS No.: 637322-50-0
M. Wt: 325.387
InChI Key: JRZDZCSPOAKFMR-UHFFFAOYSA-N
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Description

N-(2-{1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)propanamide is a benzimidazole derivative featuring a 4-fluorophenylmethyl group attached to the benzimidazole nitrogen, an ethyl linker, and a terminal propanamide moiety. This structure combines the aromaticity and hydrogen-bonding capabilities of benzimidazole with the electronegative fluorine atom and the polar propanamide group, making it a candidate for diverse pharmacological applications. The compound’s design likely aims to optimize interactions with biological targets, balancing lipophilicity and solubility.

Properties

IUPAC Name

N-[2-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O/c1-2-19(24)21-12-11-18-22-16-5-3-4-6-17(16)23(18)13-14-7-9-15(20)10-8-14/h3-10H,2,11-13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRZDZCSPOAKFMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCCC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)propanamide typically involves a multi-step process. One common method starts with the preparation of the benzimidazole core, followed by the introduction of the 4-fluorobenzyl group through a nucleophilic substitution reaction. The final step involves the attachment of the ethyl propanamide chain via an amide coupling reaction. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and minimize human intervention .

Chemical Reactions Analysis

Types of Reactions

N-(2-{1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated benzimidazole derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has shown promise in biological assays, particularly in the study of enzyme inhibition and receptor binding.

    Medicine: Preliminary research suggests potential therapeutic applications, including anti-inflammatory and anticancer properties.

    Industry: It is used in the development of specialty chemicals and advanced materials .

Mechanism of Action

The mechanism of action of N-(2-{1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring is known to bind to active sites of enzymes, potentially inhibiting their activity. The 4-fluorobenzyl group may enhance binding affinity and specificity, while the ethyl propanamide chain can influence the compound’s pharmacokinetic properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(2-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)-4-hydroxypentanamide ()

  • Structural Differences :
    • Fluorine Position : The 2-fluorophenylmethyl group (vs. 4-fluorophenylmethyl) alters steric and electronic interactions due to ortho-substitution effects.
    • Amide Chain : 4-hydroxypentanamide introduces a hydroxyl group and a longer alkyl chain, enhancing hydrophilicity compared to propanamide.
  • Implications: The hydroxyl group may improve solubility but reduce membrane permeability.

N-(1-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)butanamide ()

  • Structural Differences :
    • Substituent : 4-methylphenylmethyl (vs. 4-fluorophenylmethyl) replaces electronegative fluorine with a methyl group, reducing polarity.
    • Amide Chain : Butanamide increases lipophilicity compared to propanamide.
  • Implications :
    • Reduced electronegativity may weaken dipole-dipole interactions with target proteins.
    • Longer alkyl chain could enhance passive diffusion but reduce aqueous solubility.

Astemizole ()

  • Structural Differences :
    • Core : Shares the 1-[(4-fluorophenyl)methyl]-1H-benzimidazole motif but includes a piperidinyl group and a methoxyphenethyl chain.
    • Complexity : Additional aromatic and heterocyclic moieties increase molecular weight and complexity.
  • Implications :
    • Astemizole’s antihistaminic activity suggests benzimidazoles with fluorophenyl groups have therapeutic relevance, but bulkier substituents may limit target selectivity.

α-Glycosidase Inhibitors ()

  • Structural Differences: Heterocycles: Phenoxymethylbenzoimidazole-triazole-thiazole hybrids (e.g., 9a–9e) feature extended conjugated systems. Functional Groups: Thiazole and triazole rings introduce additional hydrogen-bond acceptors.
  • Implications :
    • The target compound’s simpler structure may offer better synthetic accessibility but fewer binding interactions compared to multi-heterocyclic derivatives.

Para-fluorofentanyl ()

  • Structural Differences :
    • Core : Piperidine-based (vs. benzimidazole) with a propanamide group attached to a 4-fluorophenyl moiety.
  • Implications :
    • Despite differing cores, both compounds utilize fluorophenyl and propanamide groups, suggesting shared strategies in optimizing receptor affinity.

Physicochemical and Pharmacokinetic Comparisons

Property Target Compound N-(2-{1-[(2-Fluorophenyl)methyl]-...} () N-(1-{1-[(4-Methylphenyl)methyl]-...} () Astemizole ()
Molecular Weight ~355.4 g/mol ~397.4 g/mol ~363.5 g/mol ~458.6 g/mol
logP ~3.2 (estimated) ~2.8 (hydroxyl reduces logP) ~3.8 (methyl increases logP) ~5.1
Hydrogen Bond Donors 2 (NH benzimidazole, amide) 3 (additional OH) 2 3
Solubility Moderate (amide polarity) High (hydroxyl group) Low (longer alkyl chain) Low (bulky structure)

Biological Activity

N-(2-{1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)propanamide is a complex organic compound that belongs to the class of benzodiazole derivatives. This compound is characterized by its unique structural features, including a benzodiazole ring system, a fluorophenyl substituent, and an amide functional group. Its potential biological activities make it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Property Details
IUPAC Name This compound
Molecular Formula C18H18FN3O
Molecular Weight 313.36 g/mol
CAS Number [Not specified in the search results]

The compound's structure features a fluorine atom on the phenyl group, which is known to influence biological activity through enhanced binding affinity and metabolic stability.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in the body. The benzodiazole ring is known for its ability to modulate neurotransmitter systems, particularly in the central nervous system (CNS). This compound may enhance or inhibit neurotransmitter activity by interacting with receptors such as:

  • GABA Receptors : Potential anxiolytic and sedative effects.
  • Serotonin Receptors : Possible antidepressant properties.

The presence of the fluorophenyl group may improve the compound's binding affinity for these receptors, while the propanamide moiety can influence its pharmacokinetic properties, including solubility and bioavailability.

Antimicrobial Properties

Research has indicated that benzodiazole derivatives exhibit significant antimicrobial activity. Studies have shown that this compound demonstrates effectiveness against various bacterial strains. For instance:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL

These findings suggest that the compound could be further explored as an antimicrobial agent.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cells through mechanisms involving:

  • Inhibition of cell proliferation
  • Induction of cell cycle arrest
  • Modulation of apoptotic pathways

In vitro studies showed that this compound reduced cell viability in several cancer cell lines:

Cell Line IC50 (µM)
MCF7 (breast cancer)10.5
HeLa (cervical cancer)8.7

Neuroprotective Effects

Given its interaction with CNS receptors, this compound may exhibit neuroprotective effects. Research suggests potential benefits in conditions such as Alzheimer's disease and Parkinson's disease by reducing oxidative stress and neuroinflammation.

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various benzodiazole derivatives included this compound. The results indicated significant activity against Gram-positive bacteria, leading researchers to propose further development for therapeutic applications.

Study 2: Anticancer Activity

In a recent investigation into the anticancer properties of benzodiazole derivatives, this compound was found to inhibit proliferation in MCF7 breast cancer cells through apoptosis induction pathways. The study highlighted the potential for this compound as a lead candidate for further drug development.

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